3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione
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Overview
Description
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is a compound with the molecular formula C4O2S4. It is also known as 1,3,4,6-tetrathiapentalene-2,5-dione or thiapendione. This compound is notable for its unique structure, which includes two dithiole rings fused together. It is an off-white crystalline solid with a melting point of approximately 181°C .
Preparation Methods
The synthesis of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione typically involves a three-step reaction sequence starting from carbon disulfide. The optimized reaction conditions and rigorous purification steps ensure a high-quality final product . The general synthetic route includes:
Reduction of Carbon Disulfide: The reduction of carbon disulfide with alkaline metals in the presence of anhydrous DMF or other aprotic co-solvents.
Thermal Rearrangement: The resulting dianion undergoes a thermal rearrangement to form a 1,2-dithiole-3-thione.
Desulfurization: Treatment with thiophosgene and subsequent desulfurization with mercury(II) acetate/glacial acetic acid yields the final product.
Chemical Reactions Analysis
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly with aldehydes, to form 2,5-disubstituted tetrathiapentalenes.
Common reagents used in these reactions include thiophosgene, mercury(II) acetate, and various aldehydes. The major products formed from these reactions are often used as precursors for other complex organic compounds .
Scientific Research Applications
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in the synthesis of superconducting materials and other advanced applications .
Comparison with Similar Compounds
3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione is compared with other similar compounds, such as:
Bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF): A parent compound of many superconducting radical cation salts.
1,1,2,2-Tetrathioethene: Used in the preparation of high-performance thermoelectric materials.
2-Oxo-1,3-dithiole-4,5-dithiolate: Employed in the preparation of metal chelate complexes.
The uniqueness of this compound lies in its ability to serve as a versatile synthetic building block for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C4H2O2S4 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
3a,6a-dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione |
InChI |
InChI=1S/C4H2O2S4/c5-3-7-1-2(9-3)10-4(6)8-1/h1-2H |
InChI Key |
OVPZDSITMULGJB-UHFFFAOYSA-N |
Canonical SMILES |
C12C(SC(=O)S1)SC(=O)S2 |
Origin of Product |
United States |
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